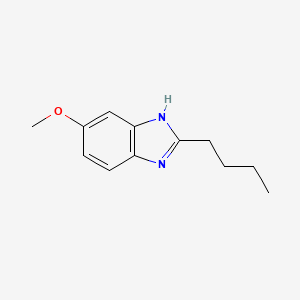

2-Butyl-6-methoxybenzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

127007-39-0 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

2-butyl-6-methoxy-1H-benzimidazole |

InChI |

InChI=1S/C12H16N2O/c1-3-4-5-12-13-10-7-6-9(15-2)8-11(10)14-12/h6-8H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

RKLJYNMTQOIUPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1)C=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 6 Methoxybenzimidazole and Its Precursors

Foundational Synthetic Routes to the Benzimidazole (B57391) Core

The construction of the benzimidazole ring is a cornerstone of synthesizing numerous derivatives. Classical and modern methods offer various pathways to this bicyclic heteroaromatic system.

The most prevalent and direct method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative (such as esters, anhydrides, or orthoesters). nih.govijariie.com This approach, often referred to as the Phillips method, typically involves heating the reactants, sometimes in the presence of an acid catalyst like hydrochloric acid. ijariie.com

For the specific synthesis of 2-butyl-6-methoxybenzimidazole, the key precursors are 4-methoxy-o-phenylenediamine and valeric acid (pentanoic acid) or a reactive derivative. prepchem.comorientjchem.org The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization with the elimination of water to form the imidazole (B134444) ring. A variety of catalysts and reaction conditions have been developed to improve yields and shorten reaction times. nih.gov For instance, ammonium (B1175870) chloride has been used as an effective catalyst for the condensation of o-phenylenediamines with aromatic acids at moderate temperatures (80-90°C). ijariie.com Other catalytic systems include various Lewis acids and nano-catalysts under solvent-free conditions. nih.gov

| Catalyst/Reagent | Substrates | Conditions | Yield | Reference |

| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Grinding, Solvent-free | High | nih.gov |

| MgCl₂·6H₂O | o-Phenylenediamines, Aldehydes | - | High | nih.gov |

| ZnO nanoparticles | 4-methoxy-1,2-phenylenediamine, Formic acid | 70 °C | 98% | semanticscholar.orgresearchgate.net |

| Ammonium chloride | o-Phenylenediamine, Aromatic acids | 80-90°C | Satisfactory | ijariie.com |

| None (Thermal) | o-Phenylenediamine, Organic acids | 140 °C, Solvent-free | - | semanticscholar.orgresearchgate.net |

This table presents a selection of catalytic systems used for benzimidazole synthesis, illustrating the diversity of applicable methods.

Modern synthetic strategies have employed ionic liquids as both solvents and catalysts for benzimidazole synthesis. For example, the use of 1-butyl imidazolium (B1220033) trifluoroacetate (B77799) as a catalyst in the reaction between o-phenylenediamine and a ketoester derivative has been shown to produce benzimidazoles in high yields (95%). semanticscholar.org These methods are often highlighted for their high efficiency and environmentally friendlier profiles. While not explicitly detailed for this compound, these advanced cyclization strategies represent a viable alternative route for constructing the core benzimidazole structure. semanticscholar.orgresearchgate.net

Regioselective Introduction of the 2-Butyl Moiety

The introduction of the butyl group at the C2 position of the benzimidazole ring is a critical step that defines the final compound. This can be achieved either through direct condensation with a five-carbon carboxylic acid or by post-functionalization of a pre-formed benzimidazole ring.

The most straightforward method to obtain the 2-butyl substituent is through the direct condensation of 4-methoxy-o-phenylenediamine with valeric acid or its derivatives, as outlined in section 2.1.1. prepchem.com This one-step process simultaneously forms the benzimidazole ring and installs the C2-substituent. nih.govorientjchem.org

An alternative pathway involves the synthesis of a 6-methoxybenzimidazole intermediate first, followed by the introduction of the butyl group. This multi-step approach allows for more flexibility but requires careful control of regioselectivity.

For routes that involve functionalizing a pre-formed benzimidazole ring, direct C-H alkylation at the C2 position has emerged as a powerful and atom-economical strategy. nih.gov Transition-metal catalysis, particularly with rhodium (Rh) and copper (Cu), has been successfully employed for the regioselective C2-alkylation of benzimidazoles with alkenes. nih.govnih.gov For example, Rh(I)-catalyzed C-H activation has been developed for the C2-selective alkylation of benzimidazole derivatives. nih.gov Optimization of these reactions involves screening various bases, solvents, and ligands to achieve high yield and exclusive regioselectivity at the C2 position. nih.gov

| Catalyst System | Substrates | Selectivity | Key Features | Reference |

| Rh(I) / Ligand | N-methylbenzimidazole, N,N-dimethylacrylamide | Exclusive C2-position, Branched selectivity | Complements linear alkylation methods | nih.gov |

| Cu-Catalyst | Benzimidazoles, Aromatic alkenes | Exclusive C2-H alkylation | Broad substrate scope, intermolecular reaction | nih.gov |

| Pd-Catalyst | Imidazoles, Alkenes | High C5 selectivity (on imidazole) | Used in a sequence for unsymmetrical benzimidazoles | rsc.org |

This table summarizes advanced catalytic methods for the regioselective functionalization of the benzimidazole core, which are applicable for introducing alkyl groups at the C2 position.

Strategies for Installing the 6-Methoxy Substituent on the Benzimidazole Ring

The methoxy (B1213986) group at position 6 of the final product originates from the starting material, 4-methoxy-o-phenylenediamine. The synthesis of this key precursor is therefore a critical preliminary step. prepchem.com

The common industrial synthesis for 4-methoxy-o-phenylenediamine involves the reduction of a corresponding nitroaniline. guidechem.com Specifically, 4-methoxy-2-nitroaniline (B140478) is used as the starting material. The reduction of the nitro group to an amine group can be achieved using several methods, including catalytic hydrogenation or reduction with metal powders in acidic media.

| Reagent/Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

| 10% Palladium on activated carbon | 4-methoxy-2-nitroaniline | Ethanol (B145695) | Room Temp, 50 psi H₂, 24 hrs | 99% | guidechem.comchemicalbook.com |

| 10% Palladium on activated carbon | 4-methoxy-2-nitroaniline | Methanol | Room Temp, 72 hrs | 97% | guidechem.com |

| Iron powder / Acetic acid | 3-nitro-4-methoxyaniline | 60% Acetic Acid | Heat to 60°C | - | guidechem.com |

This table outlines established methods for the synthesis of 4-methoxy-o-phenylenediamine, the essential precursor for introducing the 6-methoxy group.

Synthesis of Methoxy-Substituted Phenylenediamine Precursors

The primary precursor for this compound is 4-methoxy-1,2-phenylenediamine. The synthesis of this key intermediate is most commonly achieved through the reduction of a corresponding nitro-substituted aniline. The starting material for this process is typically 4-methoxy-2-nitroaniline.

Several reduction methods have been established. A prevalent laboratory-scale method involves catalytic hydrogenation. In this procedure, 4-methoxy-2-nitroaniline is dissolved in a suitable solvent, such as ethanol or methanol, and hydrogenated in the presence of a catalyst, most commonly 10% palladium on activated carbon (Pd/C). guidechem.comchemicalbook.com The reaction is typically run at room temperature under hydrogen pressure for a period ranging from several hours to a few days, resulting in high yields of 4-methoxy-1,2-phenylenediamine. guidechem.com

An alternative, classical method employs chemical reduction using a metal and acid system. For instance, iron powder in the presence of acetic acid can be used to reduce the nitro group of 3-nitro-4-methoxyaniline to the corresponding amine, forming the desired phenylenediamine. guidechem.com

Below is a table summarizing these synthetic methods for 4-methoxy-1,2-phenylenediamine.

| Starting Material | Reagents & Catalyst | Solvent | Conditions | Yield | Reference |

| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂ | Ethanol | Room Temp, 50 psi, 24 hrs | 99% | guidechem.com |

| 4-methoxy-2-nitroaniline | 10% Pd/C, H₂ | Methanol | Room Temp, 72 hrs | 97% | guidechem.com |

| 3-nitro-4-methoxyaniline | Iron powder, Acetic Acid | Acetic Acid (60%) | Heated to 60°C | Not specified | guidechem.com |

Direct and Indirect Methodologies for Methoxy Functionalization

The introduction of the methoxy group onto the phenylenediamine precursor is a critical step that is typically accomplished through indirect methodologies. In the common synthetic routes leading to 4-methoxy-1,2-phenylenediamine, the methoxy group is already present on the aromatic ring of the starting material, such as 4-methoxy-2-nitroaniline. guidechem.com This approach, where the functional group is incorporated early in the synthetic sequence before the creation of the diamine, is generally more efficient and avoids potential side reactions or challenges with regioselectivity that could arise from attempting to directly methoxylate the phenylenediamine structure.

Direct methoxylation of anilines or phenylenediamines is less common for this specific precursor due to the high reactivity of the amino groups, which can interfere with the methoxylation reagents and lead to a mixture of products or N-alkylation. The synthesis of the nitroaniline precursor itself often starts from an even simpler, commercially available methoxy-substituted benzene (B151609) derivative, ensuring the methoxy group is positioned correctly from the outset.

Integrated Synthetic Pathways for this compound

The construction of the this compound molecule is achieved through the integration of precursor synthesis followed by a final ring-closing reaction.

Multi-Step Synthesis Design and Reaction Sequence Analysis

Synthesis of the Precursor : The synthesis of 4-methoxy-1,2-phenylenediamine from 4-methoxy-2-nitroaniline as detailed in section 2.3.1.

Cyclocondensation : The reaction of 4-methoxy-1,2-phenylenediamine with pentanoic acid (valeric acid). This reaction is typically performed under acidic conditions and with heating. The acid catalyst protonates one of the amino groups of the phenylenediamine, which then undergoes a nucleophilic attack on the carbonyl carbon of pentanoic acid. This is followed by the elimination of two molecules of water to form the stable, aromatic benzimidazole ring. The use of pentanoic acid results in the 2-butyl substituent on the final product.

An analogous reaction, the synthesis of 5-methoxy-1H-benzimidazole, is achieved by reacting 4-methoxy-1,2-phenylenediamine with formic acid, demonstrating the versatility of this method for installing different substituents at the 2-position. semanticscholar.org

Yield Optimization and Purification Methodologies

Optimizing the yield and ensuring the purity of the final this compound product are crucial for its practical application. Several factors can be adjusted to enhance the efficiency of the cyclocondensation step.

Yield Optimization:

Catalyst : The use of an acid catalyst is standard. While the carboxylic acid reactant itself can serve this purpose, adding a stronger acid or a Lewis acid can accelerate the reaction.

Temperature and Reaction Time : Higher temperatures generally favor the dehydration and ring-closing steps. However, excessively high temperatures can lead to side products. Microwave irradiation has emerged as a powerful technique to significantly reduce reaction times, often from hours to minutes, while increasing yields. researchgate.netpreprints.org Studies on similar benzimidazole syntheses have shown that optimizing microwave power and temperature can lead to near-quantitative yields. preprints.org

Solvent : While some syntheses are performed neat (solvent-free), the choice of solvent can impact the reaction. High-boiling point polar solvents are often used in conventional heating methods. In some green chemistry approaches, water has been used as a solvent. preprints.org

Purification Methodologies:

Recrystallization : The most common method for purifying benzimidazole derivatives is recrystallization. chemicalbook.com After the reaction is complete, the crude product is often precipitated by adjusting the pH. This solid can then be dissolved in a hot solvent, such as an ethanol-water mixture, and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. chemicalbook.com

Chromatography : For more challenging purifications or to isolate very pure material, column chromatography using silica (B1680970) gel is an effective technique.

An optimization study for a model benzimidazole synthesis showed that varying the catalyst, solvent, and reaction mode (conventional vs. microwave) had a significant impact on the yield and reaction time. nih.gov

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | NH₄Cl | CHCl₃ | 4 hours | 94 | nih.gov |

| Microwave | Er(OTf)₃ (1 mol%) | Solvent-free | 5 minutes | 99.9 | preprints.org |

Exploration of Sustainable Synthesis Approaches for Benzimidazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact, minimize waste, and improve safety. These approaches often focus on the use of recyclable catalysts, greener solvents like water or ethanol, and energy-efficient reaction conditions. eprajournals.commdpi.com

Solvent-free reactions and the use of renewable feedstocks are key areas of exploration. eprajournals.com The goal is to develop methods that are not only environmentally benign but also economically viable and scalable. Photocatalysis, which uses light to drive chemical reactions, represents a frontier in sustainable synthesis, with some studies investigating the one-pot synthesis of benzimidazoles from nitro compounds and alcohols using light-harvesting materials like modified TiO₂. cnr.it

Catalytic Systems in Benzimidazole Formation

The development of efficient catalytic systems is central to the modern synthesis of benzimidazoles. A wide array of catalysts have been shown to be effective, often allowing for milder reaction conditions, shorter reaction times, and higher yields.

Lewis Acid Catalysts : Various Lewis acids such as ZrOCl₂, TiCl₄, and Er(OTf)₃ have proven to be highly effective in catalyzing the condensation of o-phenylenediamines with aldehydes or orthoesters, sometimes even at room temperature. preprints.orgmdpi.com

Heterogeneous Catalysts : To simplify catalyst recovery and reuse, solid-supported catalysts are highly desirable. Examples include copper(II) loaded onto alginate hydrogel beads and calcium aluminate nanophosphors. nih.govtandfonline.com These catalysts are easily filtered off at the end of the reaction and can be reused for multiple cycles with minimal loss of activity. nih.govtandfonline.com

Redox Catalytic Systems : Some modern methods employ a redox system to accelerate the final oxidative dehydrogenation step of the benzimidazoline intermediate. A system using Co(acac)₂ and hydrogen peroxide has been shown to facilitate a fast and high-yielding synthesis of benzimidazoles at ambient temperature under solvent-free conditions. mdpi.com Similarly, a CeCl₃·7H₂O–CuI catalytic system has been used for the one-pot synthesis of 2-substituted benzimidazoles. rsc.org

The table below summarizes various catalytic systems used in the synthesis of benzimidazole derivatives.

| Catalyst System | Reactants | Solvent | Key Advantages | Reference |

| Er(OTf)₃ | o-phenylenediamine, aldehyde | Water or Solvent-free (MW) | High yields, very short reaction times | preprints.orgmdpi.com |

| Cu(II)-Alginate Hydrogel | o-phenylenediamine, aldehyde | Water-ethanol | Mild conditions, recyclable catalyst, high yields (70-94%) | nih.gov |

| CaAl₂O₄ nanophosphors | 1H-benzimidazole-2-amine, aldehyde | Ethanol | Reusable catalyst, clean reaction, no column chromatography | tandfonline.com |

| Co(acac)₂ / H₂O₂ | o-phenylenediamine, aldehyde | Solvent-free | Ambient temperature, fast reaction, high yields, low catalyst loading | mdpi.com |

| CeCl₃·7H₂O–CuI | o-phenylenediamine, aldehyde | Not specified | Good to excellent yields, mild conditions | rsc.org |

Environmentally Benign Reaction Conditions

The development of synthetic protocols that align with the principles of green chemistry is a paramount objective in modern organic synthesis. These methodologies aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of safer solvents, catalytic reagents, alternative energy sources, and renewable feedstocks. The synthesis of this compound and its key precursors, 4-methoxy-o-phenylenediamine and pentanoic acid (or its aldehyde equivalent, pentanal), can be achieved through various environmentally conscious strategies.

The primary approach to synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. eijppr.comsphinxsai.com Green chemistry principles can be applied to this core transformation by modifying reaction conditions to enhance sustainability. Common green strategies include the use of water as a solvent, employing microwave irradiation to reduce reaction times, and utilizing mild, often recyclable, catalysts in solvent-free conditions. sphinxsai.comrjptonline.orgchemmethod.com

For instance, one-pot condensation of an o-phenylenediamine and an aldehyde can be catalyzed by ammonium chloride at 80-90°C, providing an economical and greener route. chemmethod.com Other reported green methods for general benzimidazole synthesis that can be adapted for this compound include using zinc acetate (B1210297) under solvent-free conditions or an aqueous boric acid solution at room temperature. chemmethod.com

Table 1. Comparison of Various Green Synthetic Methods for Benzimidazole Formation.

Synthesis of Precursor 1: 4-methoxy-o-phenylenediamine

The traditional synthesis of o-phenylenediamines often involves the nitration of an aromatic precursor followed by reduction, a process that typically uses hazardous reagents. rsc.org Greener alternatives focus on cleaner reduction methods and novel catalytic systems.

A widely used and relatively clean method for preparing 4-methoxy-o-phenylenediamine is the catalytic hydrogenation of 4-methoxy-2-nitroaniline. This reaction employs a palladium on activated carbon (Pd/C) catalyst with hydrogen gas, typically in an ethanol solvent at room temperature. chemicalbook.com This process is efficient and avoids the use of stoichiometric, metal-based reducing agents that generate significant waste.

A more innovative and greener approach involves the direct conversion of substituted cyclohexanones into o-phenylenediamines. rsc.org A co-catalytic system of iodine and a Lewis acid (like copper(II) triflate) facilitates the oxidative amination and aromatization of the cyclohexanone (B45756) substrate. rsc.org This method is notable for using air as the ultimate oxidant, which minimizes the production of hazardous by-products and represents a practical and green protocol. rsc.org

Table 2. Environmentally Benign Synthetic Routes to 4-methoxy-o-phenylenediamine.

Synthesis of Precursor 2: Pentanoic Acid

The synthesis of carboxylic acids from aldehydes is a fundamental transformation for which several environmentally benign methods have been developed, moving away from traditional oxidants that are often toxic or produce significant waste.

One highly sustainable method involves the autoxidation of aldehydes using only sunlight and oxygen from the air. asiaresearchnews.com By selecting safe solvents, aldehydes can be converted to carboxylic acids at approximately room temperature, resolving a long-standing challenge in green peracid synthesis and minimizing the carbon footprint of the process. asiaresearchnews.com

Another green protocol utilizes hydrogen peroxide as a clean oxidant in the presence of a selenium-containing catalyst (e.g., diphenyl diselenide). mdpi.com This reaction proceeds under very mild conditions in water, and the aqueous medium containing the catalyst can be recycled multiple times, making it an efficient and eco-friendly option. mdpi.com

Furthermore, the synthesis of pentanoic acid derivatives can be approached from renewable resources. A scalable, lipase-catalyzed process has been developed to produce 4-(acyloxy)pentanoic acids from γ-valerolactone (GVL), a bio-based platform chemical. acs.org This biocatalytic route highlights a shift towards sustainable chemistry by utilizing enzymes and feedstocks derived from biomass. acs.org

Table 3. Green Synthetic Routes to Pentanoic Acid or its Derivatives.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 Butyl 6 Methoxybenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 2-Butyl-6-methoxybenzimidazole provides detailed information about the electronic environment of each proton. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The methoxy (B1213986) group protons appear as a distinct singlet, while the butyl chain protons exhibit characteristic multiplicities due to spin-spin coupling. The N-H proton of the imidazole (B134444) ring often appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~12.1 | Broad Singlet | - |

| H-4 | ~7.4 | Doublet | ~8.5 |

| H-5 | ~6.8 | Doublet of Doublets | ~8.5, ~2.2 |

| H-7 | ~7.1 | Doublet | ~2.2 |

| -OCH₃ | ~3.8 | Singlet | - |

| -CH₂- (α) | ~2.8 | Triplet | ~7.6 |

| -CH₂- (β) | ~1.8 | Sextet | ~7.5 |

| -CH₂- (γ) | ~1.4 | Sextet | ~7.4 |

Note: Data are predicted based on analogous structures and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in its structure. The chemical shifts provide insight into the nature of each carbon atom (aromatic, aliphatic, or attached to a heteroatom).

Carbons in the aromatic ring appear in the typical downfield region of 100-150 ppm. The C2 carbon, situated between two nitrogen atoms, is significantly deshielded and appears further downfield. mdpi.com The carbon of the methoxy group is typically found around 55-60 ppm, while the aliphatic carbons of the butyl chain appear in the upfield region (<40 ppm). libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~155 |

| C3a | ~135 |

| C4 | ~115 |

| C5 | ~100 |

| C6 | ~158 |

| C7 | ~112 |

| C7a | ~140 |

| -OCH₃ | ~56 |

| -CH₂- (α) | ~30 |

| -CH₂- (β) | ~29 |

| -CH₂- (γ) | ~22 |

Note: Data are predicted based on analogous structures and established ¹³C NMR chemical shift correlations. Actual values are solvent-dependent.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between the adjacent protons in the butyl chain (e.g., α-CH₂ with β-CH₂) and between neighboring protons on the aromatic ring (e.g., H-4 with H-5). ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). emerypharma.comyoutube.com This allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For example, the proton signal at ~3.8 ppm would show a cross-peak with the carbon signal at ~56 ppm, confirming the assignment of the methoxy group. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Imidazole | 3200-3500 (broad) |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Butyl & Methoxy Groups | 2850-2960 |

| C=N and C=C Stretch | Imidazole & Benzene Rings | 1450-1620 |

The presence of a broad band in the 3200-3500 cm⁻¹ region is characteristic of the N-H bond in the imidazole ring. Sharp peaks between 2850-2960 cm⁻¹ confirm the presence of the aliphatic butyl group, while absorptions in the 1450-1620 cm⁻¹ range are indicative of the aromatic C=C and C=N bonds of the benzimidazole (B57391) core. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. uni-saarland.de For this compound (C₁₂H₁₆N₂O), the molecular ion peak would be expected at an m/z of 204.

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. A common fragmentation pathway for alkyl-substituted benzimidazoles is alpha-cleavage, the breaking of the bond between the first and second carbon of the alkyl chain. libretexts.org For this compound, this would result in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 204 | [M]⁺• | Molecular Ion |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical |

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound, HRMS would be used to confirm its elemental composition as C₁₂H₁₆N₂O by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas.

Elemental Analysis for Stoichiometric Composition Verification

Specific experimental elemental analysis data for this compound is not available in the reviewed literature. This technique is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is then compared to the theoretical values calculated from its molecular formula to confirm its purity and stoichiometry.

The theoretical elemental composition of this compound (C₁₂H₁₆N₂O) would be:

Carbon (C): 70.56%

Hydrogen (H): 7.90%

Nitrogen (N): 13.71%

Oxygen (O): 7.83%

Without experimental data, a comparison to verify the stoichiometric composition is not possible.

Structure Activity Relationship Sar Investigations of 2 Butyl 6 Methoxybenzimidazole Derivatives

Elucidating the Influence of 2-Alkyl Substituents on Biological Activity

The substituent at the 2-position of the benzimidazole (B57391) ring plays a pivotal role in modulating the compound's interaction with its biological target. The nature of this substituent, including its size, shape, and electronic properties, can significantly impact binding affinity and efficacy.

Impact of Butyl Chain Length and Branching on Target Interaction

The butyl group at the 2-position, a four-carbon alkyl chain, offers opportunities to explore the effects of chain length and isomerism on biological activity. The four isomers of butyl are n-butyl, isobutyl, sec-butyl, and tert-butyl, each presenting a unique three-dimensional shape and steric profile.

n-Butyl: A straight-chain alkyl group.

Isobutyl: A branched-chain isomer with a methyl group on the second carbon of the propyl chain.

sec-Butyl: A branched-chain isomer where the point of attachment is a secondary carbon atom.

tert-Butyl: A highly branched isomer with a tertiary carbon atom as the point of attachment.

The specific isomer of the butyl group can influence how the molecule fits into the binding pocket of a receptor or enzyme. For instance, a long, flexible n-butyl chain might be able to adopt a conformation that allows it to access a hydrophobic pocket within the target protein. In contrast, the bulkier tert-butyl group could provide a better fit if the binding site is more accommodating and spherical, or it could lead to a loss of activity due to steric hindrance if the pocket is narrow.

While direct comparative studies on the different butyl isomers of 2-butyl-6-methoxybenzimidazole are not extensively available in the public domain, general principles of medicinal chemistry suggest that these variations can lead to significant differences in biological activity. The optimal isomer would be the one that best complements the topology of the target's binding site.

Steric and Electronic Effects of the 2-Substituent

The 2-substituent influences biological activity through both steric and electronic effects.

Steric Effects: As discussed with the butyl isomers, the size and shape of the substituent can physically hinder or enhance the binding of the molecule to its target. The bulky tert-butyl group, for example, is known to sterically block access to adjacent positions on an aromatic ring in electrophilic aromatic substitution reactions stackexchange.com. Similarly, in a ligand-receptor interaction, a bulky group at the 2-position could prevent the benzimidazole core from achieving the optimal orientation for binding nih.gov.

Defining the Role of 6-Methoxy Substitution in Modulating Pharmacological Profile

The methoxy (B1213986) group (-OCH₃) at the 6-position of the benzimidazole ring is a key feature that significantly influences the molecule's pharmacological properties. Its electronic contributions and position on the ring are critical determinants of biological efficacy.

Electronic Contributions of the Methoxy Group to Biological Efficacy

The methoxy group exerts a strong electronic influence on the benzimidazole ring system. It is a powerful electron-donating group through resonance (mesomeric effect) due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic π-system. This electron donation increases the electron density of the benzene (B151609) portion of the benzimidazole, which can enhance interactions with electron-deficient areas of a biological target.

Comparative Analysis with Positional Isomers (e.g., 5-Methoxy)

The position of the methoxy group on the benzimidazole ring is crucial. In the case of 2-substituted benzimidazoles, the 5- and 6-positions are not electronically equivalent. Due to tautomerism in the imidazole (B134444) ring, a 5-substituted benzimidazole can also be named as a 6-substituted benzimidazole, depending on which nitrogen atom bears the hydrogen. However, when the N1 position is substituted, this tautomerism is blocked, and the 5- and 6-positions become distinct.

Studies on benzimidazole opioids have shown that the position of substituents on the benzene ring significantly affects analgesic potency. For instance, in one series of compounds, a nitro group at the 5-position was found to be the most potent wikipedia.org. While this is a different substituent and a different biological activity, it highlights the principle that positional isomerism is a critical factor in SAR. In a study of 2-(p-methoxyphenyl)-1H-benzimidazoles, the 5-nitro derivative exhibited higher activity as a topoisomerase I inhibitor compared to its 4-nitro positional isomer, again emphasizing the importance of substituent placement researchgate.net. A direct comparison of the pharmacological profiles of 2-butyl-5-methoxybenzimidazole and this compound would be necessary to definitively determine the optimal position for the methoxy group for a specific biological target.

Synergistic and Antagonistic Effects of Combined 2-Butyl and 6-Methoxy Substitutions

The biological activity of this compound arises from the combined influence of both the 2-butyl and the 6-methoxy substituents. These effects can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where they oppose each other.

A potential synergistic effect could arise if the 6-methoxy group, through its electronic effects, favorably modulates the electronic properties of the benzimidazole core for optimal interaction with the target, while the 2-butyl group provides the necessary hydrophobic and steric interactions to anchor the molecule in the binding pocket. For example, the electron-donating nature of the methoxy group might enhance a crucial hydrogen bond at one of the imidazole nitrogens, while the butyl group simultaneously occupies a nearby hydrophobic channel.

Conversely, an antagonistic effect could occur if, for instance, the steric bulk of the 2-butyl group forces the molecule into a conformation where the 6-methoxy group is not optimally positioned to form a key interaction. Understanding these combined effects is essential for the rational design of more effective benzimidazole-based therapeutic agents.

Rational Design and Modification Strategies Based on SAR Insights

The rational design of novel therapeutic agents hinges on a thorough understanding of the structure-activity relationships (SAR) of a lead compound. For this compound, a heterocyclic scaffold of significant interest in medicinal chemistry, SAR insights gleaned from related benzimidazole derivatives provide a foundational framework for designing modifications aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. While specific SAR studies focused solely on this compound are not extensively documented in publicly available literature, general principles derived from broader investigations of 2-substituted and 5/6-substituted benzimidazoles offer valuable guidance for its derivatization.

Key positions on the this compound scaffold that are amenable to modification include the N-1 position of the imidazole ring, the butyl group at the C-2 position, and the methoxy group at the C-6 position, as well as the remaining open positions on the benzene ring (C-4, C-5, and C-7).

Modifications of the C-2 Butyl Group: The alkyl substituent at the C-2 position is a critical determinant of the biological activity of many benzimidazole derivatives. nih.gov The length, branching, and incorporation of functional groups within the butyl chain of this compound can have a profound impact on its target engagement. SAR studies on related 2-alkyl benzimidazoles have demonstrated that variations in chain length can affect binding affinity, with either shorter or longer chains sometimes proving more potent depending on the specific target.

Strategies for modifying the 2-butyl group could include:

Chain Length Variation: Synthesizing analogs with shorter (propyl, ethyl) or longer (pentyl, hexyl) alkyl chains to determine the optimal length for target interaction.

Introduction of Unsaturation: Incorporating double or triple bonds within the alkyl chain to introduce conformational rigidity and potentially new electronic interactions.

Branching: Creating isomeric analogs, such as isobutyl or sec-butyl, to explore the steric tolerance of the binding site.

Functionalization: Introducing polar groups like hydroxyl, amino, or carboxyl groups to establish new hydrogen bonding interactions or to improve solubility. For example, the introduction of a terminal hydroxyl group could mimic the ribose moiety of nucleoside analogs that are known to have antiviral activity.

Rational design strategies for this part of the molecule include:

Bioisosteric Replacement of the Methoxy Group: Replacing the methoxy group with other substituents of similar size and electronic character, such as ethoxy, methylthio, or a hydroxyl group (after demethylation), can help to fine-tune activity. A hydroxyl group, for instance, could act as a hydrogen bond donor, which might be beneficial for binding to certain targets.

Exploring Other Substituents at the C-6 Position: Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or different electron-donating groups to systematically probe the electronic requirements for activity.

Substitution at Other Positions (C-4, C-5, C-7): Synthesizing derivatives with substituents at the other available positions on the benzene ring can explore new interaction points within the target's binding site. For example, SAR studies on omeprazole, a benzimidazole-based proton pump inhibitor, have shown that the position of substituents on the benzimidazole ring is critical for its activity. semanticscholar.orgnih.gov

A hypothetical data table illustrating the impact of such modifications on a specific biological activity (e.g., antiviral IC50) could be structured as follows, though it is important to reiterate that this is a conceptual representation in the absence of specific published data for this compound series.

| Compound ID | R1 (N-1 Position) | R2 (C-2 Position) | R6 (C-6 Position) | Biological Activity (IC50, µM) |

| 1 | H | n-Butyl | OCH3 | - |

| 1a | CH3 | n-Butyl | OCH3 | - |

| 1b | Benzyl | n-Butyl | OCH3 | - |

| 2a | H | Propyl | OCH3 | - |

| 2b | H | Pentyl | OCH3 | - |

| 3a | H | n-Butyl | OH | - |

| 3b | H | n-Butyl | Cl | - |

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Derivatization and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target and elicit a biological response. For this compound, a pharmacophore model can be developed either through a ligand-based approach, by comparing the structures of known active benzimidazole derivatives, or a structure-based approach, if the three-dimensional structure of the biological target is known.

Key Pharmacophoric Features of this compound: Based on its structure, the key pharmacophoric features of this compound can be identified as:

Aromatic Ring System: The fused benzene and imidazole rings provide a planar aromatic system that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket.

Hydrogen Bond Acceptor/Donor: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The oxygen atom of the 6-methoxy group also presents a hydrogen bond acceptor site.

Hydrophobic Feature: The 2-butyl group provides a significant hydrophobic feature that can interact with hydrophobic pockets within the target protein.

Pharmacophore Derivatization and Ligand Design: Once a pharmacophore model is established, it can guide the design of new derivatives of this compound with improved activity. This process, known as pharmacophore derivatization, involves modifying the lead compound to better match the identified pharmacophoric features or to introduce new features that can lead to enhanced interactions.

Ligand design principles based on a hypothetical pharmacophore model for a target of this compound could involve:

Optimizing Hydrophobic Interactions: If the pharmacophore model indicates a large hydrophobic pocket that accommodates the 2-butyl group, derivatives with larger or more branched alkyl chains at this position could be designed to maximize hydrophobic interactions. Conversely, if the pocket is smaller, shorter alkyl chains would be more appropriate.

Enhancing Hydrogen Bonding Networks: If the model reveals unmet hydrogen bonding opportunities, polar functional groups could be introduced. For example, adding a hydroxyl group to the butyl chain could create a new hydrogen bond donor feature. Similarly, modifying the 6-methoxy group to a group capable of more extensive hydrogen bonding, such as a primary or secondary amine, could be explored.

Modifying the Aromatic System: The electronic properties of the benzimidazole ring can be modulated by adding substituents to the benzene portion. Electron-withdrawing or electron-donating groups can be strategically placed to enhance electrostatic interactions with the target.

Scaffold Hopping: In a more advanced approach, the benzimidazole core itself could be replaced by other heterocyclic systems that maintain the same spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with potentially improved properties.

The following table illustrates how different derivatives of this compound could be designed to fit a hypothetical pharmacophore model.

| Pharmacophore Feature | Potential Modification on this compound | Rationale |

| Hydrophobic Pocket | - Lengthen or branch the 2-butyl group. - Introduce a cyclic alkyl group at C-2. | To better fill the hydrophobic pocket and increase van der Waals interactions. |

| Hydrogen Bond Donor | - Introduce a hydroxyl or amino group on the 2-butyl chain. - N-1 substitution with an alcohol-containing side chain. | To form a new hydrogen bond with a specific residue in the target protein. |

| Hydrogen Bond Acceptor | - Replace the 6-methoxy group with a carbonyl or sulfonyl group. - Introduce nitrogen-containing heterocycles at C-2. | To create stronger or additional hydrogen bonds with the target. |

| Aromatic Interaction | - Substitute the benzene ring with halogens or other groups. - Fuse an additional aromatic ring to the benzimidazole core. | To modulate π-π stacking or cation-π interactions. |

The successful application of these rational design and pharmacophore-based strategies is contingent on an iterative process of design, synthesis, and biological evaluation to refine the SAR and ultimately develop potent and selective drug candidates based on the this compound scaffold.

Computational Chemistry and Theoretical Studies of 2 Butyl 6 Methoxybenzimidazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

Molecular docking simulations can be employed to predict how 2-Butyl-6-methoxybenzimidazole interacts with various biological receptors. Benzimidazole (B57391) derivatives have been shown to target a range of proteins, including kinases, polymerases, and tubulin. In a hypothetical docking study, this compound would be placed into the binding site of a selected receptor, and its various possible conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy values indicate a more favorable interaction.

For instance, docking studies on similar benzimidazole compounds against protein kinases have revealed that the benzimidazole core can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. The butyl group of this compound would likely occupy a hydrophobic pocket, while the methoxy (B1213986) group could either act as a hydrogen bond acceptor or contribute to steric interactions, depending on the specific topology of the binding site.

Table 1: Hypothetical Docking Scores of this compound against Various Receptors

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

| Protein Kinase (e.g., Aurora B) | -8.5 | Hydrogen Bonding, Hydrophobic |

| β-tubulin | -7.9 | Van der Waals, Hydrophobic |

| DNA Gyrase | -7.2 | Electrostatic, Hydrogen Bonding |

Note: The data in this table is illustrative and based on typical binding affinities observed for similar benzimidazole derivatives.

A crucial outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand-receptor interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, the benzimidazole ring system is capable of forming hydrogen bonds through its nitrogen atoms and participating in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Studies on related benzimidazoles binding to β-tubulin have highlighted the importance of residues such as Gln134 and Glu198 for hydrogen bonding. nih.gov The butyl chain would likely interact with hydrophobic residues such as valine, leucine, and isoleucine. The methoxy group at the 6-position could potentially interact with polar or charged residues in its vicinity. Visual analysis of the docked poses allows for the detailed mapping of these interactions, providing a structural basis for the compound's activity and a roadmap for further optimization.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich benzimidazole ring system, while the LUMO may be distributed across the entire molecule. A smaller HOMO-LUMO gap would suggest higher reactivity. Studies on other benzimidazole derivatives have shown that substitutions on the ring can modulate these orbital energies and thus the molecule's electronic properties. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Benzimidazole Derivative (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative for a generic benzimidazole derivative and would need to be specifically calculated for this compound.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue).

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methoxy group, indicating these are likely sites for hydrogen bond acceptance. nih.gov The hydrogen atom attached to the imidazole nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The butyl group would be characterized by a largely neutral potential. This information is critical for understanding how the molecule will interact with its biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a molecule and its complexes over time. This method is particularly useful for understanding the flexibility of a ligand and its receptor, as well as the stability of their binding interactions.

When studying the complex of this compound with a protein target, MD simulations can assess the stability of the binding pose predicted by molecular docking. The simulation can reveal whether the key interactions are maintained over time and can identify conformational changes in both the ligand and the protein upon binding. Analysis of the trajectory can provide insights into the thermodynamics of binding, such as the free energy of binding, offering a more rigorous prediction of binding affinity than docking scores alone. Such simulations on benzimidazole-protein complexes have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar benzimidazole derivatives with experimentally determined biological activities against a specific target.

The development of a predictive QSAR model for this compound and its analogs would involve several key steps:

Data Set Collection: A curated dataset of benzimidazole derivatives with a range of substituents at the 2 and 6 positions, including the butyl and methoxy groups of the target compound, would be assembled. This dataset would also include their corresponding measured biological activities (e.g., IC50 or EC50 values).

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP, polar surface area (PSA), etc.

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) would be used to build the QSAR model. The model's predictive power would be rigorously validated using internal (e.g., cross-validation) and external validation techniques.

A hypothetical QSAR model for a series of 2-alkyl-6-methoxybenzimidazoles might reveal that the biological activity is positively correlated with the lipophilicity of the alkyl chain at the 2-position and the electron-donating nature of the substituent at the 6-position. However, without a specific study on this compound, this remains a generalized example.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. For this compound, various computational tools and models could be employed to predict its ADME profile.

Theoretical Assessments of Permeability and Solubility

The permeability and solubility of a drug molecule are critical determinants of its oral bioavailability.

Permeability: The ability of this compound to cross biological membranes, such as the intestinal epithelium, can be predicted using models based on its physicochemical properties. Key descriptors influencing permeability include lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For instance, a compound with a moderate logP and a PSA below a certain threshold is generally predicted to have good permeability.

Solubility: The aqueous solubility of this compound can be estimated using various computational models, many of which are based on its chemical structure and calculated physicochemical properties.

The following table presents a hypothetical in silico prediction of physicochemical properties for this compound that would be used to assess its likely permeability and solubility.

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | 204.26 g/mol | Favorable (Lipinski's Rule of Five) |

| LogP (octanol-water partition coefficient) | ~3.5 | Good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | ~38.1 Ų | Favorable for good cell permeability |

| Hydrogen Bond Donors | 1 | Favorable (Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 2 | Favorable (Lipinski's Rule of Five) |

| Predicted Aqueous Solubility | Moderately Soluble | May require formulation strategies for optimal absorption |

Note: These are estimated values based on the structure of this compound and general predictive models. Actual experimental values may vary.

Prediction of Metabolic Soft Spots and Stability

Metabolic Soft Spots: Computational tools can predict which parts of the this compound molecule are most susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. For this compound, likely metabolic soft spots would include:

The butyl chain , particularly the ω and ω-1 positions, which are prone to hydroxylation.

The methoxy group , which can undergo O-demethylation.

The benzimidazole ring , which could be subject to oxidation.

The following table summarizes the potential metabolic soft spots of this compound.

| Potential Metabolic Soft Spot | Type of Metabolic Reaction | Predicted Consequence |

| Butyl group (C2-position) | Hydroxylation | Formation of alcohol metabolites |

| Methoxy group (C6-position) | O-demethylation | Formation of a phenol metabolite |

| Benzimidazole ring system | Aromatic hydroxylation | Formation of hydroxylated derivatives |

Based on the available scientific literature, a detailed article focusing solely on the preclinical pharmacological and biological investigations of the specific chemical compound “this compound” cannot be generated to the depth and specificity required by the provided outline.

Publicly accessible research databases and scholarly articles contain extensive information on the broader class of benzimidazole derivatives, highlighting their general potential in various therapeutic areas. However, specific and detailed data pertaining exclusively to this compound—covering its enzyme kinetics, receptor binding, cellular permeability, and specific anti-proliferative and antimicrobial data tables—is not sufficiently available to construct a thorough and scientifically accurate article as per the requested structure.

Research on benzimidazole analogues is vast, with different substitutions on the benzimidazole core resulting in widely varying biological activities and mechanisms of action. Extrapolating findings from other related analogues to this compound would be scientifically inaccurate. Therefore, in adherence to the instructions for accuracy and strict focus, the article cannot be completed at this time.

Advanced Applications and Future Directions in 2 Butyl 6 Methoxybenzimidazole Research

Development of 2-Butyl-6-methoxybenzimidazole as a Chemical Biology Probe

Chemical probes are indispensable small molecules for dissecting complex biological processes and validating novel drug targets. ctppc.org The development of this compound into a chemical probe could provide a powerful tool for studying specific biological pathways. The benzimidazole (B57391) core is structurally analogous to purine (B94841) nucleotides, allowing it to interact with a variety of biomolecules. nih.gov

To function as an effective probe, this compound would need to exhibit high potency and selectivity for a specific biological target. Researchers are increasingly developing "clickable" probes, which can be covalently linked to their targets for easier identification and characterization. nih.gov Future research could focus on incorporating a reactive moiety, such as an alkyne or azide (B81097) group, onto the this compound scaffold. This would enable its use in activity-based protein profiling (ABPP) to identify its cellular binding partners and elucidate its mechanism of action.

Table 1: Key Characteristics of an Ideal Chemical Probe

| Characteristic | Description |

| Potency | High affinity for the intended biological target. |

| Selectivity | Minimal off-target effects to ensure that the observed biological response is due to the intended interaction. |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. |

| Target Engagement | Verifiable interaction with the target in a cellular context. |

| Chemical Tractability | The core structure should be amenable to synthetic modification to incorporate reporter tags or reactive groups. |

Exploration of Prodrug Strategies for Enhanced Biological Performance

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, low bioavailability, and lack of tissue-specific delivery. nih.gov The application of prodrug strategies to this compound could significantly enhance its therapeutic potential.

One common approach involves the attachment of a promoiety to a functional group on the parent drug, which is then cleaved in vivo to release the active compound. For instance, a phosphate (B84403) ester could be introduced to dramatically increase water solubility. nih.gov Given the benzimidazole structure, N-acylation or the introduction of a cleavable group on the methoxy (B1213986) substituent could be explored. A notable example within the broader benzimidazole class is the use of a sulfide-containing benzimidazole as a prodrug, which is metabolically oxidized in the body to the active sulfoxide (B87167) form. nih.gov This principle could be adapted for this compound to improve its delivery and efficacy.

Table 2: Potential Prodrug Strategies for this compound

| Strategy | Promoieties | Potential Advantage |

| Ester Prodrugs | Amino acids, polyethylene (B3416737) glycol (PEG) | Improved water solubility, enhanced membrane permeability |

| Phosphate Prodrugs | Phosphate esters | Significantly increased aqueous solubility |

| Carbamate Prodrugs | Various carbamates | Modified lipophilicity and metabolic stability |

| Biooxidizable Prodrugs | Dihydropyridine derivatives | Targeted delivery to specific tissues or organs |

Role as Ligands in Organometallic Catalysis (N-Heterocyclic Carbene Complexes)

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis due to their strong σ-donating properties and steric tuneability. nih.gov Benzimidazoles are precursors to benzimidazolium salts, which can be deprotonated to form NHCs. The specific substituents on the benzimidazole ring significantly influence the properties of the resulting NHC and its metal complexes. rsc.org

The 2-butyl and 6-methoxy groups of this compound would impart specific steric and electronic characteristics to the corresponding NHC ligand. The butyl group at the 2-position would provide steric bulk, which can enhance the stability of the metal complex and influence the selectivity of the catalytic reaction. The methoxy group at the 6-position, being an electron-donating group, would increase the electron density at the carbene carbon, thereby enhancing the σ-donating ability of the NHC ligand. This could lead to more active and stable catalysts for a variety of cross-coupling reactions. rsc.org

Table 3: Potential Catalytic Applications of NHC Complexes Derived from this compound

| Catalytic Reaction | Metal Center | Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium, Nickel | High turnover numbers, activity with challenging substrates |

| Heck Coupling | Palladium | Enhanced stability and activity |

| C-H Activation | Rhodium, Iridium | Novel bond formations, increased efficiency |

| Metathesis | Ruthenium | Improved catalyst stability and selectivity |

Integration into Supramolecular Chemistry and Nanotechnology Applications

The benzimidazole scaffold is a valuable building block in supramolecular chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. openresearchlibrary.orgresearchgate.net These interactions can be harnessed to construct well-defined supramolecular assemblies such as gels, liquid crystals, and metal-organic frameworks (MOFs). openresearchlibrary.orggoogle.com The butyl and methoxy substituents of this compound would influence its self-assembly behavior, potentially leading to novel materials with unique properties. For example, the interplay between the hydrophobic butyl chains and the polar methoxy groups could direct the formation of specific supramolecular architectures. researchgate.net

In the realm of nanotechnology, benzimidazole derivatives have been utilized in the synthesis and stabilization of nanoparticles. biointerfaceresearch.comresearchgate.net For instance, they can act as capping agents to control the size and shape of metal nanoparticles or be incorporated into nanostructured polymers. biointerfaceresearch.com The unique electronic and structural features of this compound could be exploited in the development of novel nanomaterials for applications in catalysis, sensing, and drug delivery. researchgate.netichem.md

Emerging Therapeutic Areas and Unexplored Biological Targets for Benzimidazole Scaffold Optimization

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives having been developed as anticancer agents. eurekaselect.com These compounds are known to target a variety of biological pathways implicated in cancer, including microtubule dynamics, kinase signaling, and epigenetic regulation. nih.govrsc.org

Recent research has identified several emerging and underexplored targets for which the benzimidazole scaffold could be optimized. These include:

Epigenetic Targets: Benzimidazole derivatives have shown promise as inhibitors of histone deacetylases (HDACs) and other epigenetic modulators. rsc.org The this compound scaffold could be further functionalized to target specific epigenetic enzymes with greater potency and selectivity.

Protein Kinases: Many benzimidazole-containing compounds are potent kinase inhibitors. nih.gov There remains a vast landscape of unexplored kinases that could be targeted by novel derivatives of this compound.

Immunomodulatory Targets: The role of benzimidazoles in modulating the immune system is an area of growing interest. Further investigation could reveal their potential as novel immunomodulatory agents for the treatment of cancer and autoimmune diseases.

The continued exploration of structure-activity relationships (SAR) for the benzimidazole scaffold, focusing on substitutions at the 2- and 6-positions, will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. researcher.liferesearchgate.net

Q & A

Q. What are the established synthetic routes for 2-Butyl-6-methoxybenzimidazole, and how do reaction conditions influence yield?

The Phillips method (condensing o-phenylenediamine derivatives with carboxylic acids under acidic conditions) is a foundational approach for synthesizing 2-substituted benzimidazoles . For this compound, modifying the starting materials (e.g., using 4-methoxy-o-phenylenediamine and valeric acid) under reflux in HCl or polyphosphoric acid can yield the target compound. Optimization involves controlling temperature (110–130°C) and reaction time (6–12 hours), with yields typically ranging from 60–75%. Alternative green methods, such as cyclization using CO₂ and H₂, offer eco-friendly pathways but require catalytic systems (e.g., Pd/C) and higher pressures .

Q. How is the structural integrity of this compound verified experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, related benzimidazole derivatives (e.g., 2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) have been characterized via single-crystal diffraction, revealing bond angles and planarity of the benzimidazole core . Complementary techniques include:

- NMR : H and C NMR to assign substituent positions (e.g., methoxy at C6, butyl at C2).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 232.1443).

Intermediate/Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the rational design of this compound derivatives for biological applications?

Systematic substitution at the benzimidazole core modulates bioactivity. For instance:

- Methoxy group (C6) : Enhances electron density, improving interactions with hydrophobic enzyme pockets (e.g., antifungal targets) .

- Butyl chain (C2) : Increasing alkyl chain length can improve lipophilicity and membrane permeability but may reduce solubility.

Methodologically, SAR studies require iterative synthesis, in vitro bioassays (e.g., MIC tests for antimicrobial activity), and computational docking to validate target binding .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Co-elution with impurities in HPLC is a common issue due to the compound’s hydrophobicity. Solutions include:

- Mobile Phase Optimization : Use of acetonitrile/water (70:30) with 0.1% formic acid to enhance peak resolution.

- LC-MS/MS : Selected reaction monitoring (SRM) for specific fragmentation patterns (e.g., m/z 232 → 184) improves selectivity .

Calibration curves (linearity: R² > 0.995) and spike-recovery experiments (90–110%) validate quantification accuracy .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

Discrepancies in bioactivity data (e.g., varying IC₅₀ values across studies) often stem from differences in assay conditions (e.g., pH, solvent systems). A meta-analysis framework is recommended:

Q. What methodologies enable the incorporation of this compound into functional materials (e.g., fluorescent polymers)?

The compound’s aromaticity and electron-rich core make it suitable for conjugated polymers. Key steps include:

- Polymerization : Suzuki coupling with diboronic esters under Pd(0) catalysis (e.g., Pd(PPh₃)₄, 80°C, 24 hours).

- Fluorescence Tuning : Introduce electron-withdrawing groups (e.g., nitro) to shift emission wavelengths .

Characterization via GPC (Mw > 10 kDa) and UV-Vis (λₑₘ ≈ 450 nm) confirms material properties.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure (H313/H333 hazards) .

- Waste Management : Segregate organic waste (code O7) and neutralize acidic byproducts before disposal .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (P264/P305+P351+P338) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.